molecular formula C29H29N5O8S B1380609 1-(2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethyl)-3-(3',6'-dihydroxy-3-oxo-3h-spiro[isobenzofuran-1,9'-xanthen]-5-yl)thiourea CAS No. 1402745-37-2

1-(2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethyl)-3-(3',6'-dihydroxy-3-oxo-3h-spiro[isobenzofuran-1,9'-xanthen]-5-yl)thiourea

Cat. No. B1380609
CAS RN: 1402745-37-2
M. Wt: 607.6 g/mol
InChI Key: CLUBBHNFIIDPNO-UHFFFAOYSA-N
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Description

1-(2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethyl)-3-(3',6'-dihydroxy-3-oxo-3h-spiro[isobenzofuran-1,9'-xanthen]-5-yl)thiourea is a useful research compound. Its molecular formula is C29H29N5O8S and its molecular weight is 607.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The compound has been involved in the synthesis and structural analysis in the field of organic chemistry. Bing-Yuan Su et al. (2008) synthesized 3′,6′-Bis(diethylamino)-3H-spiro[2-benzothiophene-1,9′-xanthene]-3-thione, highlighting the detailed structural analysis and confirming the planes of the benzene rings and their dihedral angles (Bing-Yuan Su et al., 2008).

Corrosion Inhibition

N. Arrousse et al. (2020) synthesized and characterized a new organic dye, 3-oxo-3H-spiro[isobenzofuran-1,9´-xanthene]-3´,6´-diyl bis(3-methyl-benzenesulfonate), and studied its anti-corrosion behavior. They reported that this compound is a good inhibitor in acidic medium at low concentrations, displaying high inhibition efficiency (N. Arrousse et al., 2020).

Sensor Development

Xinxiu Fang et al. (2014) discussed the solvent-dependent binding modes of a rhodamine-azacrown-based fluorescent probe for Al3+ and Fe3+, suggesting its potential applications in the development of sensors (Xinxiu Fang et al., 2014).

Fluorescence Polarization Immunoassay

Qiang Wang et al. (2011) developed a fluorescence polarization immunoassay (FPIA) for the determination of melamine in milk. They synthesized fluorescein-labeled melamine tracers with different structures and investigated the structural effect of the tracers on the assay characteristics (Qiang Wang et al., 2011).

properties

IUPAC Name

1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N5O8S/c30-34-32-8-10-39-12-14-40-13-11-38-9-7-31-28(43)33-18-1-4-22-21(15-18)27(37)42-29(22)23-5-2-19(35)16-25(23)41-26-17-20(36)3-6-24(26)29/h1-6,15-17,35-36H,7-14H2,(H2,31,33,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUBBHNFIIDPNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=S)NCCOCCOCCOCCN=[N+]=[N-])C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N5O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethyl)-3-(3',6'-dihydroxy-3-oxo-3h-spiro[isobenzofuran-1,9'-xanthen]-5-yl)thiourea
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1-(2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethyl)-3-(3',6'-dihydroxy-3-oxo-3h-spiro[isobenzofuran-1,9'-xanthen]-5-yl)thiourea
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1-(2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethyl)-3-(3',6'-dihydroxy-3-oxo-3h-spiro[isobenzofuran-1,9'-xanthen]-5-yl)thiourea
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1-(2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethyl)-3-(3',6'-dihydroxy-3-oxo-3h-spiro[isobenzofuran-1,9'-xanthen]-5-yl)thiourea
Reactant of Route 5
Reactant of Route 5
1-(2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethyl)-3-(3',6'-dihydroxy-3-oxo-3h-spiro[isobenzofuran-1,9'-xanthen]-5-yl)thiourea
Reactant of Route 6
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1-(2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethyl)-3-(3',6'-dihydroxy-3-oxo-3h-spiro[isobenzofuran-1,9'-xanthen]-5-yl)thiourea

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